N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine
Description
N-[(4-Iodophenyl)methyl]-N-methylcyclobutanamine is a cyclobutanamine derivative featuring a 4-iodobenzyl substituent. Its structure comprises a cyclobutane ring attached to a methylamine group, which is further substituted with a 4-iodophenylmethyl moiety. The iodine atom at the para position of the phenyl ring may influence lipophilicity, molecular weight, and receptor-binding kinetics compared to smaller halogens.
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-14(12-3-2-4-12)9-10-5-7-11(13)8-6-10/h5-8,12H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHCAGYHRUWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)I)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine typically involves the reaction of 4-iodobenzyl chloride with N-methylcyclobutanamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the iodine substituent to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through reactions with nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanamine.
Substitution: Formation of N-[(4-azidophenyl)methyl]-N-methylcyclobutanamine.
Scientific Research Applications
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in the compound’s binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Halogen-Substituted Cyclobutanamine Derivatives
The substitution pattern of halogens (F, Cl, Br, I) on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:
*Inferred from analogs (e.g., dichloromethane/chloroform solubility in carbazole derivatives ).
Key Findings :
- Halogen Effects: Evidence from maleimide derivatives indicates that inhibitory potency (e.g., against monoacylglycerol lipase, MGL) remains consistent across halogen substitutions (F, Cl, Br, I) .
- Synthetic Accessibility: Steric hindrance from iodine may reduce reaction yields in multi-step syntheses. For example, trisubstituted carbazole derivatives with iodine showed lower yields (30%) compared to mono- or di-substituted analogs (65–80%) .
Cyclobutanamine Derivatives with Aromatic Linkers
Compounds sharing the N-methylcyclobutanamine core but differing in aromatic substituents:
- N-(2-((5-((3-Bromophenoxy)methyl)isoxazol-3-yl)oxy)ethyl)-N-methylcyclobutanamine (19): Incorporates an isoxazole-ether linker and 3-bromophenoxy group.
- N-(3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl)-N-methylcyclobutanamine (4-72) : Features a polycyclic aromatic system, synthesized via reductive amination (72–83% yield) . This highlights the versatility of cyclobutanamine in accommodating bulky substituents.
Structural Insights :
- The 4-iodophenyl group in the target compound may enhance π-stacking interactions in receptor binding compared to smaller halogens or non-aromatic linkers.
- Isoxazole-linked derivatives suggest that electronic effects from heterocycles can modulate receptor affinity, though iodine’s electron-withdrawing nature may counteract this.
Biological Activity
N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHI N
- Molecular Weight : 269.25 g/mol
- Structural Features : The compound features an iodine atom attached to a phenyl ring, a methyl group, and a cyclobutane moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit the activity of certain enzymes involved in metabolic processes or disease pathways.
Further studies are needed to elucidate the exact molecular interactions and pathways involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines in vitro.
Case Study Example :
A study tested the compound against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against certain bacterial strains.
Experimental Data :
In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)methyl-N-methylcyclobutanamine | Bromine instead of iodine | Moderate anticancer activity |
| N-(3-fluorophenyl)methyl-N-methylcyclobutanamine | Fluorine instead of iodine | Lower antimicrobial activity |
This table illustrates how variations in substituents can influence the biological activities and chemical properties of related compounds.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in MCF-7 cells | |
| Antimicrobial | MIC = 0.5 µg/mL against S. aureus |
In Silico Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets involved in cancer and bacterial resistance mechanisms. These studies suggest favorable binding interactions, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
